molecular formula C₃₁H₃₃D₇O₂ B1156460 6Z,10Z-Vitamin K2-d7

6Z,10Z-Vitamin K2-d7

Cat. No.: B1156460
M. Wt: 451.69
Attention: For research use only. Not for human or veterinary use.
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Description

6Z,10Z-Vitamin K2-d7 is a deuterium-labeled analog of vitamin K2, a critical nutrient involved in blood coagulation, bone metabolism, and cardiovascular health. Its molecular formula is C₃₁H₃₃D₇O₂, with a molecular weight of 451.69 g/mol . The compound is characterized by cis (Z) double bonds at positions 6 and 10 in its isoprenoid side chain, distinguishing it from other vitamin K2 isomers. As a stable isotope-labeled compound, it is primarily utilized in pharmacokinetic studies, metabolic tracing, and as a reference standard in analytical chemistry . Clinically, it serves as a hemostatic agent and an adjunct therapy for osteoporosis-related pain .

Properties

Molecular Formula

C₃₁H₃₃D₇O₂

Molecular Weight

451.69

Synonyms

2-Methyl-3-((2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7;  6Z,10Z-Vitamin K2(20)-d7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Differences

Vitamin K2 comprises a family of compounds differentiated by side-chain length (menaquinones, MK-n) and double-bond configurations. Below is a comparative analysis of key vitamin K2 variants:

Table 1: Structural and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Double-Bond Configuration Key Features
6Z,10Z-Vitamin K2-d7 C₃₁H₃₃D₇O₂ 451.69 6Z,10Z Deuterated analog; enhanced stability
MK-4 (Vitamin K2(20)) C₃₁H₄₀O₂ 444.65 863-61-6 All-trans Short-chain; bone-targeted activity
MK-7 (Vitamin K2(35)) C₄₆H₆₄O₂ 649.00 2124-57-4 All-trans Long-chain; cardiovascular support
2E,6Z,10Z-Vitamin K2 C₃₁H₄₀O₂ 444.65 M218595 2E,6Z,10Z Mixed cis/trans; hemostasis research
Key Observations:
  • Double-Bond Geometry : The cis (Z) configuration in this compound contrasts with the all-trans configuration of MK-4 and MK-5. This structural difference impacts interactions with enzymes like γ-glutamyl carboxylase, which activates clotting factors .
  • Deuterium Labeling : The incorporation of seven deuterium atoms enhances metabolic stability, making this compound valuable for tracer studies .
  • Chain Length: MK-7’s longer side chain (7 isoprenoid units) grants it a longer half-life (>72 hours) compared to MK-4 (~2 hours), influencing tissue-specific bioavailability .

Functional and Clinical Differences

Key Findings:
  • MK-7 vs. MK-4 : MK-7’s extended side chain enables superior absorption and sustained activity, making it more effective in vascular calcium balance than MK-4 .
  • This compound: Its deuterated structure offers advantages in metabolic studies, reducing enzymatic degradation compared to non-labeled analogs .
  • Synergism with Vitamin D : Both MK-4 and MK-7 enhance the activity of vitamin D-dependent proteins like osteocalcin and MGP, supporting bone and cardiovascular health .

Research and Industrial Relevance

  • Pharmacokinetics : Deuterated compounds like this compound are critical for elucidating vitamin K2 metabolism, particularly in osteoporosis and cardiovascular disease models .
  • Isomer-Specific Activity : The 6Z,10Z configuration may exhibit unique binding affinities to vitamin K-dependent proteins, though further studies are needed to confirm clinical superiority over trans isomers .
  • Manufacturing : Suppliers like MedChemExpress LLC and SynZeal Research Pvt Ltd specialize in deuterated vitamin K2 analogs, highlighting industrial demand for high-purity research standards .

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